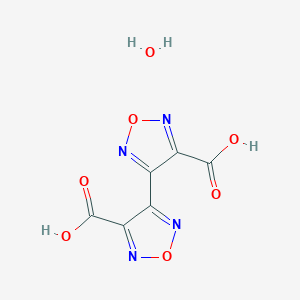

3,3'-Dicarboxy-4,4'-difurazan hydrate

描述

Evolution and Significance of Nitrogen-Rich Heterocycles in Energetic Materials Research

The development of energetic materials has transitioned from traditional nitroaromatic compounds to increasingly complex nitrogen-rich heterocycles. These compounds, which include rings like imidazoles, pyrazoles, triazoles, and tetrazoles, have become a major focus of research due to their distinct advantages. energetic-materials.org.cnnih.gov A high nitrogen content allows a molecule to derive substantial energy from its heat of formation, rather than relying solely on the intramolecular oxidation of a carbon backbone. researchgate.netbohrium.com This results in decomposition products that are predominantly dinitrogen (N₂), which is environmentally benign. researchgate.net

Conceptual Framework of High-Energy-Density Materials (HEDMs) Design and Synthesis

High-Energy-Density Materials (HEDMs) are at the forefront of advanced energetic materials research, defined by their capacity to store a large amount of energy per unit of mass or volume. ntu.edu.sg The primary goal in HEDM design is to maximize performance while ensuring stability and safety. azom.com Several key parameters guide the synthesis and evaluation of new HEDM candidates:

Density: This is one of the most critical factors, as detonation pressure and velocity are strongly correlated with the material's density. researchgate.netbohrium.com

Heat of Formation (HOF): A high positive heat of formation contributes significantly to the total energy released upon decomposition. Nitrogen-rich compounds are particularly advantageous in this regard. researchgate.netbohrium.com

Oxygen Balance: This parameter indicates how efficiently the molecule can oxidize its own carbon and hydrogen atoms. Introducing nitro groups is a common strategy to improve oxygen balance. nih.gov

Stability: Thermal stability and insensitivity to external stimuli like impact and friction are paramount for the safe handling and application of HEDMs. researchgate.netazom.com

The design of modern HEDMs often involves creating molecules with strained rings, high-energy bonds, and a high nitrogen content to achieve superior performance. ntu.edu.sg Computational methods, such as density functional theory (DFT), are frequently employed to predict the properties of novel compounds before their synthesis, guiding researchers toward the most promising molecular structures. researchgate.net

Historical and Contemporary Perspectives on Difurazan Scaffolds in Advanced Chemistry

The furazan (B8792606) ring, a five-membered heterocycle, and particularly the difurazan scaffold (two fused or linked furazan rings), have emerged as important building blocks in the synthesis of HEDMs. The furazan ring system is a key area of focus for developing superior energetic materials. researchgate.net Historically, research has aimed at functionalizing these scaffolds to enhance their energetic properties.

Contemporary research continues to build upon this foundation. For instance, the synthesis of 4H, 8H-Difurazano[3, 4-b: 3', 4'-e]pyrazine (DFP) and its organic diamino salts demonstrates the ongoing effort to create insensitive energetic ionic salts with good thermal stability. epa.gov Another area of advancement is the synthesis of compounds like 3,3′-dinitroamino-4,4′-azoxyfurazan, which showcases the assembly of diverse N–O building blocks to achieve high-performance materials with exceptionally high crystal densities. acs.org The development of greener synthetic methods, such as the electrosynthesis of 3,3'-diamino-4,4'-azofurazan, highlights a modern emphasis on environmentally friendly and safer production processes. repec.orgresearchgate.netnih.gov These examples underscore the sustained interest and innovation in using difurazan structures to push the boundaries of energetic materials chemistry.

Overview of 3,3'-Dicarboxy-4,4'-difurazan Hydrate (B1144303) as a Subject of Academic Inquiry

3,3'-Dicarboxy-4,4'-difurazan hydrate is a specific chemical compound that has been a subject of academic interest primarily as a precursor or intermediate in the synthesis of more complex energetic materials. While not typically an end-product explosive itself, its difurazan core and reactive carboxylic acid groups make it a valuable building block.

The synthesis of related energetic furazan compounds, such as 3,3′-diamino-4,4′-azoxyfurazan (DAAF), often starts from precursors that are structurally analogous. researchgate.net The development of new synthesis processes for such compounds is driven by the need to improve purity, particle size, and reduce hazardous waste. researchgate.net The presence of the difurazan structure is central to the energetic properties of the final products derived from it.

Below is a table summarizing some of the known physicochemical properties of this compound.

| Property | Value |

| CAS Number | 306935-61-5 guidechem.com |

| Molecular Formula | C₆H₄N₄O₇ |

| Synonyms | 3,3'-bi(1,2,5-oxadiazole)-4,4'-dicarboxylic acid monohydrate |

This data represents basic identification information for the compound.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O6.H2O/c11-5(12)3-1(7-15-9-3)2-4(6(13)14)10-16-8-2;/h(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFMIYNFQKXRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1C(=O)O)C2=NON=C2C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369586 | |

| Record name | 4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-61-5 | |

| Record name | 4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic Acid Hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Characterization of 3,3 Dicarboxy 4,4 Difurazan Hydrate

Theoretical and Computational Investigations of 3,3 Dicarboxy 4,4 Difurazan Hydrate Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, particularly for energetic materials. kpu.edu.rsresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure and optimizing the molecular geometry of complex molecules. mdpi.com Methods like the B3LYP hybrid functional are commonly employed to reliably predict molecular geometries and other properties. kpu.edu.rs

For the 3,3'-Dicarboxy-4,4'-difurazan anion and its hydrated forms, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the furazan (B8792606) rings and the orientation of the carboxylic acid groups relative to the rings are critical aspects that would be established. These calculations provide the foundational data for all subsequent property predictions. researchgate.netmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

In the 3,3'-Dicarboxy-4,4'-difurazan system, the HOMO is expected to be localized primarily on the electron-rich oxygen and nitrogen atoms of the furazan rings and the carboxylate groups. The LUMO, conversely, would likely be distributed across the π-system of the electron-deficient heterocyclic rings. A smaller HOMO-LUMO gap would suggest higher reactivity, which is a key characteristic of energetic materials. Theoretical calculations for related oxadiazole derivatives show that the energy gap can be tailored by substituting different functional groups. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Example Compound A | -9.84 | -2.58 | 7.26 | researchgate.net |

| Example Compound B | -8.97 | -2.89 | 6.08 | researchgate.net |

Note: The data in this table is illustrative and represents values for different, related compounds to demonstrate typical energy ranges. It does not represent calculated values for 3,3'-Dicarboxy-4,4'-difurazan hydrate (B1144303).

Investigation of Charge Distribution and Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. semanticscholar.orgbrieflands.com It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For the 3,3'-Dicarboxy-4,4'-difurazan hydrate system, the MEP map would be characterized by:

Negative Regions: Strong negative potentials (typically colored red or yellow) would be located around the oxygen atoms of the furazan rings and, most prominently, the oxygen atoms of the deprotonated carboxylate groups. These areas are the primary sites for interactions with cations and for forming hydrogen bonds with water molecules. semanticscholar.org

Positive Regions: Positive potentials (typically colored blue) would be concentrated around the hydrogen atoms of the water molecules in the hydrate structure. In the protonated (acid) form, the hydrogens of the carboxyl groups would also show a strong positive potential, indicating their acidic nature. semanticscholar.orgnih.gov

Analysis of the MEP is crucial for understanding intermolecular interactions, such as the hydrogen bonding network that defines the crystal lattice of the hydrate, and for predicting sensitivity, as highly positive potential regions on the molecule can correlate with increased sensitivity to detonation. kpu.edu.rs

Assessment of Aromaticity and Intrinsic Stability of Furazan Ring Systems

The furazan ring, also known as 1,2,5-oxadiazole, is a five-membered heteroaromatic ring. chemicalbook.com Its aromaticity contributes to its intrinsic stability, a desirable trait for developing stable energetic materials. energetic-materials.org.cn Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Hydrate Lattice Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations are essential for understanding the structure and stability of the crystalline lattice and the crucial role of water molecules. nih.govnih.gov

Starting with a unit cell constructed from DFT-optimized geometries, MD simulations can model the interactions between the difurazan dicarboxylate anions, associated cations (if any), and water molecules over time. Key insights from MD simulations include:

Hydrogen Bonding Network: MD can characterize the complex hydrogen bond network between the water molecules and the anion. rsc.orgfrontiersin.org It is expected that water molecules would form strong hydrogen bonds with the oxygen atoms of the carboxylate groups and potentially weaker ones with the nitrogen and oxygen atoms of the furazan rings. mdpi.com

Lattice Stability: By running simulations at different temperatures, the thermal stability of the hydrate lattice can be assessed. The simulations can reveal how the structure changes with temperature and identify the point at which the hydrate structure might break down. mdpi.com

Prediction of Energetic Performance Parameters from Theoretical Calculations

A primary goal of computational studies on energetic materials is to predict their performance. Using data derived from quantum chemical calculations (primarily DFT), key energetic parameters can be estimated before undertaking hazardous synthesis and testing. kpu.edu.rs

The solid-state enthalpy of formation is a fundamental property calculated using theoretical methods. This value, combined with the density (which can be estimated from the optimized crystal structure), allows for the prediction of detonation properties using empirical relations like the Kamlet-Jacobs equations or more sophisticated programs such as EXPLO5. osi.lvnih.govnih.gov These calculations provide estimates for:

Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.

Detonation Pressure (P): The pressure at the detonation front.

For furazan-based energetic materials, the high nitrogen content and positive enthalpy of formation often lead to excellent predicted detonation performance. energetic-materials.org.cnscilit.comrsc.org

Table 2: Illustrative Predicted Energetic Properties of Furazan-Based Compounds

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Source |

| ANFF-34 | 1.80 | 8214 | 30.5 | nih.gov |

| DAeTF | 1.68 | 7270 | N/A | nih.gov |

| Azido-azoxy-furazan Derivative | 1.88 | 9150 | 37.46 | osi.lv |

| Furazan-Triazole Derivative (3b) | 1.83 | 9114 | 35.8 | rsc.org |

Note: This table presents calculated performance data for various energetic compounds containing furazan rings to illustrate the potential performance range. These are not values for this compound.

Computational Exploration of Structure-Reactivity and Structure-Performance Relationships

The exploration of novel energetic materials increasingly relies on computational chemistry to predict and understand the relationship between molecular structure and performance metrics. While direct computational studies on this compound are not extensively available in open literature, a wealth of theoretical research on analogous furazan-based compounds provides significant insights into the structure-property correlations that govern their reactivity and energetic performance. These studies, primarily employing Density Functional Theory (DFT), allow for the systematic investigation of how different functional groups and structural modifications influence key parameters such as density, heat of formation, detonation velocity, and thermal stability.

Detailed research findings on structurally related furazan and furoxan-based energetic materials offer a valuable framework for understanding the potential characteristics of this compound. By examining derivatives with substituents like amino (-NH2), nitro (-NO2), and azoxy (-N(O)=N-) groups on the difurazan backbone, clear trends in structure-performance relationships emerge.

Computational studies have consistently shown that the introduction of specific functional groups can significantly enhance the energetic properties of the furazan core. For instance, the incorporation of nitro groups is a well-established strategy for increasing the density and oxygen balance of energetic materials, which in turn leads to higher detonation velocities and pressures. researchgate.netnih.gov The position and number of these groups are critical, with calculations revealing that certain arrangements can optimize performance while maintaining acceptable thermal stability. researchgate.net

The formation of energetic salts is another strategy explored through computational design to improve performance and stability. Theoretical investigations on salts of furazan-based compounds have demonstrated that the choice of cation can fine-tune the energetic properties and sensitivity of the material. nih.gov

The following data tables summarize key computed performance parameters for a selection of furazan-based energetic compounds that are structurally related to 3,3'-Dicarboxy-4,4'-difurazan. This data, derived from DFT calculations reported in the scientific literature, illustrates the impact of different functional groups on the energetic performance of the difurazan framework.

Table 1: Calculated Energetic Properties of Selected Furazan-Based Compounds

| Compound Name | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

| 3,3′-Dinitroamino-4,4′-azoxyfurazan | 1.96 | >336 | >9.0 | >38.0 |

| Ammonium salt of 4-nitro-3-(1H-tetrazol-5-yl)furoxan | 1.84 | - | 8.92 | 36.2 |

| Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate | 2.04 | - | 8.14 | 30.1 |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.82 | - | 8.82 | 35.1 |

Note: The data presented in this table is for structurally related compounds and not for this compound. The values are based on computational studies from the cited literature.

Supramolecular Chemistry and Crystal Engineering of 3,3 Dicarboxy 4,4 Difurazan Hydrate

Hydrogen Bonding Networks in Dicarboxy-difurazan Hydrates

The crystal structure of 3,3'-dicarboxy-4,4'-difurazan hydrate (B1144303) is significantly influenced by a network of hydrogen bonds. These interactions are the primary directional forces that guide the assembly of the molecules into an ordered, crystalline lattice. The molecule itself contains multiple sites capable of participating in hydrogen bonding: the carboxylic acid groups (-COOH) and the nitrogen atoms of the furazan (B8792606) rings.

The carboxylic acid groups are potent hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen). A common and highly stable motif formed by carboxylic acids is the centrosymmetric dimer, where two acid groups are linked by a pair of O-H⋯O hydrogen bonds. nih.gov In the hydrated form, water molecules introduce additional, highly versatile hydrogen bonding sites. Water can act as a donor, donating its protons to the carbonyl oxygens or the nitrogen atoms of the furazan rings, and as an acceptor, receiving protons from the carboxylic acid groups. youtube.comnih.gov

Interactive Table: Plausible Hydrogen Bonds in 3,3'-Dicarboxy-4,4'-difurazan Hydrate

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Significance |

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong (O-H···O) | Forms classic acid-acid homodimers, a primary structural motif. |

| Carboxylic Acid (-OH) | Water (O) | Strong (O-H···O) | Integrates water into the primary structure, linking acid molecules. |

| Water (O-H) | Carboxylic Acid (C=O) | Strong (O-H···O) | Stabilizes the crystal lattice by bridging molecules. |

| Water (O-H) | Furazan Ring (N) | Moderate (O-H···N) | Involves the heterocyclic rings in the H-bond network. |

| Water (O-H) | Water (O) | Moderate (O-H···O) | Can lead to the formation of water clusters or chains within the lattice. |

Role of Water Molecules in Crystal Packing and Lattice Formation

Water molecules are not passive occupants in the crystal lattice of a hydrate; they are active structural components that play a critical role in defining the crystal packing. wikipedia.org In hydrated crystalline solids, water molecules, often referred to as water of crystallization, are incorporated in stoichiometric or non-stoichiometric ratios and are integral to the stability of the structure. wikipedia.orgoxfordreference.com

Their small size and ability to function as both dual hydrogen bond donors and acceptors allow them to act as "molecular glue," filling voids and bridging functional groups of the host molecule that might otherwise be too distant to interact favorably. rsc.org This bridging action can connect different layers or chains of the dicarboxy-difurazan molecules, transforming a simple one- or two-dimensional network into a more stable three-dimensional lattice.

Design and Synthesis of Co-crystals and Salts Involving the Dicarboxy-difurazan Anion

The dicarboxy-difurazan molecule is an excellent candidate for the design and synthesis of co-crystals and salts due to its strong hydrogen-bonding functional groups. Crystal engineering aims to create novel solid forms with improved properties by combining two or more different molecules in a single crystal lattice.

Co-crystals are formed when the dicarboxylic acid interacts with a neutral co-former molecule via non-covalent bonds, primarily hydrogen bonds. The carboxylic acid groups can form robust heterosynthons (patterns of interaction between different functional groups) with complementary groups on the co-former, such as pyridine (B92270) nitrogens or amide functionalities. nih.gov

Salts are formed when a proton is transferred from the acidic carboxylic group to a basic site on the co-former, creating an ionic pair. The 3,3'-dicarboxy-4,4'-difurazan molecule can be deprotonated to form a dicarboxylate anion, which can then be paired with a suitable cation.

Common synthesis methods for these multi-component systems include:

Solution Crystallization: Dissolving the dicarboxy-difurazan and the co-former in a suitable solvent and allowing the co-crystal or salt to crystallize upon slow evaporation or cooling.

Grinding/Mechanochemistry: Co-grinding the solid reactants, sometimes with a small amount of liquid (liquid-assisted grinding), can efficiently produce the desired multi-component solid form. rsc.org This method is often rapid and solvent-free.

Slurry Conversion: Stirring a suspension of the starting materials in a solvent where the product is less soluble can drive the conversion to the most stable co-crystal or salt form.

The choice of co-former is critical and is guided by principles of molecular complementarity and hydrogen bond propensity.

π-Stacking Interactions and their Influence on Solid-State Architecture

Beyond hydrogen bonding, π-stacking interactions are a significant force in the solid-state architecture of aromatic and heteroaromatic compounds. These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent π-systems. mdpi.com The furazan ring, being an electron-deficient heterocycle, can participate in favorable π-stacking interactions. nih.gov

In the crystal structure of this compound, the planar furazan rings can stack on top of each other in a parallel or offset fashion. These interactions, although individually weaker than hydrogen bonds, are cumulative and contribute significantly to the cohesive energy and density of the crystal. The geometry of these stacks—characterized by the centroid-to-centroid distance and the slip angle between the rings—is a defining feature of the crystal packing. researchgate.netresearchgate.net

The interplay between hydrogen bonding and π-stacking dictates the final three-dimensional arrangement. Often, molecules will first assemble via strong hydrogen bonds to form chains or sheets, and these larger assemblies will then pack together, guided by the weaker but still influential π-stacking and van der Waals forces. Modifying the substituents on the rings can tune the electronic nature of the π-system, thereby influencing the strength and geometry of these stacking interactions. rsc.org

Polymorphism and Pseudopolymorphism in Hydrated Furazan Systems

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, have the same chemical composition but different internal arrangements of molecules, leading to different physical properties such as melting point, solubility, and density.

Pseudopolymorphism is a related phenomenon observed in solvates, or, in this case, hydrates. Pseudopolymorphs are crystalline forms of a compound that differ in their crystal structure due to the inclusion of solvent (water) molecules in the lattice. techniques-ingenieur.frtechniques-ingenieur.fr These forms have different chemical compositions because of the varying stoichiometry of the included water. researchgate.net

Hydrated furazan systems, including this compound, are prone to exhibiting pseudopolymorphism. researchgate.net Different crystallization conditions (e.g., temperature, solvent humidity) can lead to the formation of hydrates with different numbers of water molecules (e.g., a monohydrate vs. a dihydrate) or different arrangements of the same number of water molecules. These different hydrated forms are distinct pseudopolymorphs and can interconvert under certain conditions of humidity and temperature. researchgate.net The study of (pseudo)polymorphism is critical as the different forms can have significantly different stability and performance characteristics.

Strategies for Modulating Crystal Packing and Intermolecular Interactions for Desired Properties

A primary goal of crystal engineering is to rationally control the assembly of molecules in the solid state to achieve desired material properties. For a compound like 3,3'-dicarboxy-4,4'-difurazan, which has potential applications as an energetic material, properties like high density and thermal stability are paramount. These can be modulated by strategically altering the intermolecular interactions.

Interactive Table: Strategies for Modulating Crystal Packing

| Strategy | Interaction Targeted | Potential Outcome | Reference |

| Co-crystallization | Hydrogen Bonding | Introduce new, robust synthons to alter packing efficiency and stability. Can increase density and modify sensitivity. | nih.gov |

| Salt Formation | Ionic & Hydrogen Bonding | Create strong, long-range ionic interactions, often leading to denser and more stable crystal lattices. | rsc.org |

| Solvent Selection | Hydrogen Bonding, Voids | Control the formation of different pseudopolymorphs (hydrates/solvates) with varied packing arrangements and stabilities. | researchgate.net |

| Functional Group Modification | π-Stacking, Steric Hindrance | Alter the electronic character of the furazan ring or introduce bulky groups to control π-stacking geometry and prevent undesirable packing motifs. | rsc.org |

By employing these strategies, the supramolecular architecture of dicarboxy-difurazan-based materials can be fine-tuned. For example, selecting a flat, complementary co-former could encourage both strong hydrogen bonding and efficient π-stacking, leading to a high-density crystal. Conversely, using a non-planar co-former could disrupt stacking and lower density. This ability to modulate crystal packing through a deep understanding of intermolecular forces is the cornerstone of modern materials design. nih.gov

Reactivity, Derivatization, and Functional Transformations of 3,3 Dicarboxy 4,4 Difurazan Hydrate

Chemical Transformations of the Carboxylic Acid Functional Groups: Esterification, Amidation, and Salt Formation

The carboxylic acid groups are the most accessible functionalities for initial derivatization. Standard organic transformations can be applied to these groups to yield esters, amides, and a variety of energetic salts.

Esterification: The conversion of the carboxylic acid groups to esters is a fundamental transformation that can modulate the physical properties of the compound, such as its solubility and melting point. This reaction is typically achieved by refluxing the dicarboxylic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the esterification of similar bifuran dicarboxylic acids has been successfully carried out using methanol (B129727) to produce the corresponding dimethyl ester. acs.org This approach is analogous to the preparation of diesters from furan-3,4-dicarboxylic acid, a related heterocyclic dicarboxylic acid. researchgate.netgoogle.com The resulting esters, such as dialkyl 3,3'-dicarboxy-4,4'-difurazanates, can serve as energetic plasticizers or as intermediates for further reactions.

Amidation: The amidation of 3,3'-Dicarboxy-4,4'-difurazan hydrate (B1144303) introduces nitrogen-rich amide linkages, which can contribute to the energetic properties and hydrogen-bonding networks of the resulting compounds. The direct reaction of carboxylic acids with amines to form amides is a well-established process. taylorfrancis.com For less reactive amines, particularly electron-deficient ones, coupling reagents are often employed to facilitate the reaction. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). acs.org This protocol has been shown to be effective for a range of functionalized carboxylic acids and amines. acs.orglookchemmall.com The synthesis of diamides from dicarboxylic acids can also be catalyzed by Lewis acids like niobium pentoxide (Nb₂O₅), which is notable for its water and base tolerance. nih.gov These methods can be applied to synthesize a variety of bis-amide derivatives, which can be precursors to more complex nitrogen-rich heterocycles.

Salt Formation: The acidic protons of the carboxylic acid groups can be readily abstracted by a variety of nitrogen-rich bases to form energetic salts. This is a common strategy for increasing the nitrogen content and tuning the sensitivity and performance of energetic materials. dtic.mil Bases such as ammonia, hydrazine, and various amino-substituted triazoles or tetrazoles can be used to neutralize the dicarboxylic acid, forming the corresponding ammonium, hydrazinium, or other nitrogen-rich cationic salts. rsc.org The formation of these salts is typically a straightforward acid-base reaction, often carried out in a suitable solvent. The resulting ionic compounds often exhibit higher densities and different thermal stabilities compared to the parent acid.

| Transformation | Reagents/Conditions | Product Type | Potential Application |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Diester | Energetic Plasticizer, Intermediate |

| Amidation | Amine, Coupling Agents (e.g., EDC, DMAP, HOBt) or Lewis Acid Catalyst (e.g., Nb₂O₅) | Diamide | Energetic Material Precursor |

| Salt Formation | Nitrogen-rich base (e.g., Ammonia, Hydrazine, Aminotetrazoles) | Energetic Salt | High-Nitrogen Energetic Material |

Strategic Chemical Modifications of the Furazan (B8792606) Ring System

While the carboxylic acid groups offer straightforward handles for derivatization, the furazan rings themselves can be strategically modified to further enhance the energetic properties of the resulting compounds. These modifications often require more complex synthetic sequences.

A key strategy for functionalizing furazan rings is to first convert the carboxylic acid groups into other functionalities that can then direct reactions on the ring. For example, the transformation of furazan-3,4-dicarboxylic acid into 3,4-dicyanofurazan proceeds through esterification and subsequent amination to form a diamide, which is then dehydrated. nih.govfrontiersin.orgresearchgate.net This cyano-substituted furazan is a versatile intermediate for creating nitrogen-rich energetic compounds. nih.govfrontiersin.orgresearchgate.net

Another approach involves reactions that lead to ring-opening and subsequent rearrangement or cyclization to form new heterocyclic systems. For instance, benzofurazans have been shown to undergo ring-opening upon treatment with certain nucleophiles, leading to the formation of quinoxalines. researchgate.net While direct ring-opening of the highly stable difurazan system is less common, modifications can be designed to introduce strain or reactive groups that facilitate such transformations.

Furthermore, the synthesis of related energetic materials often involves building the furazan or furoxan ring from acyclic precursors and then linking them. For example, 3,4-bis(3-nitrofurazan-4-yl)furoxan (BNFF) is synthesized from precursors that are ultimately cyclized and oxidized to form the final trifurazan system. scispace.com This highlights that complex furazan-based structures are often built through multi-step syntheses where the core heterocyclic rings are formed and then linked together.

Methodologies for Enhancing Nitrogen Content and Oxygen Balance in Derivatives

A primary goal in the derivatization of 3,3'-Dicarboxy-4,4'-difurazan hydrate is to improve its performance as an energetic material by increasing its nitrogen content and optimizing its oxygen balance.

Enhancing Nitrogen Content: The nitrogen content can be significantly increased by introducing nitrogen-rich functional groups or heterocycles.

Formation of Azides and Tetrazoles: The carboxylic acid groups can be converted to acyl chlorides and then to acyl azides. These can undergo Curtius rearrangement to form isocyanates, which are versatile intermediates, or they can be used to form other nitrogen-rich species. A more direct approach to increasing nitrogen content is the conversion of cyano groups (derived from the carboxylic acids) into tetrazole rings via [3+2] cycloaddition with an azide (B81097) source. nih.gov Tetrazole-containing compounds are known for their high heats of formation and high nitrogen content. upc.edu

Introduction of Amino and Nitro Groups: Amidation of the carboxylic acid groups, as discussed previously, introduces additional nitrogen. These amino groups can, in some cases, be further oxidized to nitro groups, which improves both nitrogen content and oxygen balance. researchgate.net

Improving Oxygen Balance: The oxygen balance (OB) is a critical parameter for explosives, indicating the degree to which the explosive can oxidize its own carbon and hydrogen atoms. The furazan ring itself has a positive contribution to the oxygen balance.

Introduction of Nitro Groups: The most common method for improving oxygen balance is the introduction of nitro groups (-NO₂). This can be achieved by nitrating suitable positions on the furazan ring or on other parts of the molecule.

Formation of N-Oxides: The oxidation of a furazan to a furoxan (a furazan N-oxide) is a known method to increase oxygen content and density. dtic.mil This transformation effectively adds an oxygen atom to the heterocyclic system, improving the oxygen balance.

Ether Bridges: Creating ether-bridged compounds between furazan rings can enhance density and improve oxygen balance. researchgate.net For example, reacting a nitro-substituted furazan with a dihydroxyfurazan salt can yield an oxygen-bridged trifurazan structure. nih.gov

| Methodology | Target Functional Group | Effect |

| Tetrazole Synthesis | -CN (from -COOH) | Increases Nitrogen Content |

| Nitration | Aromatic/Heterocyclic C-H or -NH₂ | Increases N-content & Oxygen Balance |

| N-Oxide Formation | Furazan Ring Nitrogen | Increases Oxygen Balance & Density |

| Energetic Salt Formation | -COOH | Increases Nitrogen Content |

| Azide Formation | -COCl (from -COOH) | Increases Nitrogen Content |

Exploration of Polymerization and Oligomerization Pathways via Dicarboxy Functionality

The two carboxylic acid groups on this compound make it a suitable difunctional monomer (an A-A type monomer) for step-growth polymerization. This allows for the synthesis of energetic polymers such as polyesters, polyamides, and poly(ester-amides), where the energetic difurazan moiety is incorporated into the polymer backbone.

Polyester Synthesis: Polyesters can be synthesized through the polycondensation of the dicarboxylic acid (or its ester derivative) with a diol. nih.gov For example, reaction with diols like ethylene (B1197577) glycol, 1,4-butanediol, or more energetic diols under thermal polycondensation conditions would yield energetic polyesters. acs.orgnih.gov The properties of the resulting polymer, such as its glass transition temperature and thermal stability, can be tuned by the choice of the diol.

Polyamide Synthesis: Similarly, polyamides can be prepared by reacting the dicarboxylic acid with a diamine. This introduces amide linkages, which can increase the thermal stability and nitrogen content of the polymer due to strong intermolecular hydrogen bonding.

Poly(ester-amide) Synthesis: Poly(ester-amide)s, which contain both ester and amide linkages, can be synthesized by using monomers that contain both hydroxyl and amino functionalities (e.g., ethanolamine) or by using a combination of diols, diamines, and the dicarboxylic acid. acs.orgresearchgate.netrsc.org These polymers offer a blend of properties from both polyesters and polyamides. upc.edu

Energetic Coordination Polymers: Another pathway involves the use of the dicarboxylic acid as a ligand to form energetic coordination polymers (ECPs) with metal ions. rsc.orgrsc.orgresearchgate.net The carboxylate groups can coordinate to metal centers (e.g., copper, zinc, iron), creating one-, two-, or three-dimensional networks. mdpi.commdpi.com The resulting ECPs can exhibit high thermal stability and interesting energetic properties, which are influenced by the choice of the metal ion and the coordination geometry.

These polymerization strategies offer a promising route to new classes of energetic materials, including melt-castable explosives, energetic binders for propellants and plastic-bonded explosives (PBXs), and energetic thermoplastic elastomers. researchgate.net

Advanced Applications and Future Directions in Materials Science

Development as a Key Component in High-Energy-Density Materials

The primary application focus for compounds based on furazan (B8792606) and difurazan backbones is in the field of high-energy-density materials (HEDMs). researchgate.net These materials are crucial for propellants, explosives, and pyrotechnics. researchgate.net The 1,2,5-oxadiazole (furazan) ring is an attractive structural unit for HEDMs because it offers a favorable combination of high density, positive heat of formation, and thermal stability. researchgate.net Poly-furazan structures, such as the difurazan core of 3,3'-Dicarboxy-4,4'-difurazan hydrate (B1144303), are particularly sought after as they tend to exhibit superior energetic performance compared to other nitrogen-rich heterocycles. researchgate.netbit.edu.cn

The design of advanced energetic materials often involves a delicate balance between high performance (e.g., detonation velocity, pressure) and low sensitivity (i.e., high stability). The molecular structure of 3,3'-Dicarboxy-4,4'-difurazan hydrate incorporates several features that address this challenge.

High Nitrogen Content and Positive Enthalpy of Formation: The furazan rings contribute significantly to the molecule's high nitrogen content and positive enthalpy of formation, which are key indicators of high energy release upon decomposition. energetic-materials.org.cn

Increased Density: The combination of multiple furazan moieties into a single molecular backbone is a proven strategy for increasing the density of the resulting material, a critical factor for achieving high detonation performance. researchgate.netbit.edu.cn

Hydrogen Bonding and Stability: The presence of carboxylic acid groups allows for the formation of strong intermolecular hydrogen bonds. This can lead to more compact crystal packing, further increasing the material's density and enhancing its thermal stability.

Platform for Energetic Salts: The acidic protons of the carboxyl groups can be reacted with various nitrogen-rich bases (e.g., ammonia, hydrazine, hydroxylamine) to form energetic salts. This is a common and effective strategy for tuning the properties of an energetic material, often leading to reduced sensitivity to impact and friction while maintaining high performance.

Introduction of N-O Building Blocks: A key strategy in modern energetic materials design is the assembly of diverse N-O moieties (like nitro, azoxy, and N-oxide) into a single molecule. researchgate.netnih.gov For example, derivatives like 3,3'-dinitroamino-4,4'-azoxyfurazan have been synthesized, exhibiting exceptionally high crystal densities and detonation performance superior to benchmark explosives like HMX and CL-20. researchgate.netnih.gov

Formation of Azo and Azoxy Linkages: The core furazan rings can be linked in various ways. Synthesizing derivatives with azo (-N=N-) or azoxy (-N=N(O)-) bridges between furazan rings is a method to create high-performance materials. researchgate.netresearchgate.net

Computational Design: Modern research extensively uses density functional theory (DFT) to design and predict the properties of new energetic derivatives before attempting complex synthesis. researchgate.net This allows for the computational screening of dozens of potential molecules derived from a backbone like difurazan, with various substituents such as -NO2, -N3, -NH2, and -NF2, to identify candidates with the most promising balance of high detonation velocity and acceptable stability. researchgate.net

Fused Heterocyclic Systems: Another advanced approach is the creation of fused polycyclic structures incorporating the furazan ring. energetic-materials.org.cn This can lead to highly stable molecules with great potential as heat-resistant explosives. energetic-materials.org.cn

A study on 3,3'-diamino-4,4'-azoxyfurazan (DAAF), a related furazan-based material, investigated its decomposition mechanism, finding that the NO molecule is an initial product, which provides fundamental insight into the energy release process of such compounds. nih.gov

Utilization as a Linker in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The dicarboxylic acid nature of this compound makes it an ideal candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). cd-bioparticles.net

MOF Linkers: MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. Polyvalent aromatic carboxylic acids are among the most common and effective linkers for creating robust frameworks with high porosity. cd-bioparticles.net By using this compound as a linker, it is possible to synthesize energetic MOFs (EMOFs). These materials confine energetic components within a stable, porous structure. rsc.org The nitrogen-rich furazan backbone of the linker would impart high-energy characteristics to the entire framework, potentially leading to new types of controllable and eco-friendly energetic materials. rsc.org Research has already demonstrated the synthesis of EMOFs using other furazan-based ligands, achieving high densities, good thermal stability, and excellent detonation performance. rsc.org

COF Precursors: Similarly, in COFs, which are built entirely from light elements linked by covalent bonds, dicarboxylic acids can be used as monomers. A COF constructed with a difurazan-based linker would result in a permanently porous, nitrogen-rich polymeric material with potential applications in energetic systems or as a stable host for other energetic molecules.

Role in the Synthesis of Novel Heterocyclic Polymers and Advanced Composite Materials

The difunctional nature of this compound allows it to act as a monomer in polymerization reactions. This opens the door to creating novel heterocyclic polymers and advanced composites where the high-energy furazan moiety is integrated directly into the polymer backbone.

Energetic Polymers: Methods for synthesizing polymers that incorporate the furazan subunit are of great interest for developing new energetic binders and plasticizers. mdpi.com this compound could be used in polycondensation reactions with diols to form polyesters or with diamines to form polyamides. nih.govbohrium.com The resulting polymers would possess the thermal stability and energetic properties of the furazan unit, making them suitable for applications in polymer-bonded explosives (PBXs) or as high-performance binders in solid rocket propellants.

Advanced Composites: These furazan-containing polymers could also be used as a matrix material for advanced composites, lending enhanced thermal resistance and specific functionalities to the final material. The synthesis of copolyesters using other heteroaromatic monomers like furan (B31954) dicarboxylates has already been explored, demonstrating the viability of creating such polymers. nih.gov

Prospects for Rational Design of Next-Generation Energetic and Functional Materials

The rational design of new materials, heavily supported by computational chemistry, is the future of the field. researchgate.net this compound serves as an excellent platform for such design efforts. By using its core structure as a starting point, scientists can model and predict the properties of a vast number of potential derivatives and polymers. researchgate.netresearchgate.net This computational approach accelerates the discovery of next-generation materials by focusing synthetic efforts on candidates that exhibit a superior balance of properties, such as high energy, high thermal stability, and low sensitivity. researchgate.net The combination of different functional groups and linkages, such as azo, azoxy, and nitro groups, with the stable difurazan core allows for the fine-tuning of material properties to meet the demanding requirements of future applications. bit.edu.cnfrontiersin.org

Emerging Research Avenues for Furazan-Based Compounds in Contemporary Chemistry

The chemistry of furazan-based compounds continues to expand into new and exciting areas beyond traditional energetic materials. The unique properties of the furazan ring make it suitable for a range of advanced applications.

Energetic Biocidal Agents: A promising new field is the development of materials that combine high energy with biocidal activity. Iodine-containing furazan compounds have been synthesized that show potential as high-performance biocidal agents with high detonation velocities, offering a dual-function capability. rsc.org

Low-Melting-Point Insensitive Explosives: There is a significant need for insensitive melt-cast explosives that are safer to handle and process. mdpi.com By strategically modifying furazan-based backbones, such as introducing azidoethoxy groups, researchers have successfully synthesized new compounds with low melting points, excellent thermal stability, and significant insensitivity, making them promising candidates to replace traditional melt-cast explosives like TNT. mdpi.com

Hybrid Energetic Materials: The hybridization of furazan structures with other nitrogen-rich heterocycles like tetrazoles is an effective strategy to construct novel energetic compounds. frontiersin.org This approach leverages the favorable properties of each component to create materials with superior performance.

Functional MOFs: The use of functionalized dicarboxylate linkers, including those with fluorine groups, to create MOFs with specific properties like hydrophobicity is a growing area of research. nih.govmdpi.com A furazan-based dicarboxylate linker could be similarly functionalized to create MOFs with tailored pore environments for applications in selective gas capture or separation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Dicarboxy-4,4'-difurazan hydrate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves furazan precursors and carboxylation steps. For example, intermediates like 4-azidofurazan-3-amine (or similar azido derivatives) can be coupled with dicarboxylate esters under controlled conditions. Reaction optimization may include:

- Temperature control (e.g., 0–5°C for azide coupling to prevent side reactions).

- Solvent selection (e.g., anhydrous DMF or THF to avoid hydrolysis).

- Catalytic use of transition metals (e.g., Ru or Pd complexes) for cyclization steps .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic furazan protons at δ 8.5–9.5 ppm) and carboxylate groups.

- FT-IR : Confirm carbonyl stretching vibrations (~1700 cm⁻¹ for carboxylic acid dimers) and hydrate O-H bonds (~3400 cm⁻¹).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the crystal structure, including hydrogen-bonding networks in the hydrate .

- Elemental Analysis : Validate C, H, N, and O content against theoretical values (C₆H₂N₄O₆·H₂O) .

Advanced Research Questions

Q. How does the hydration state of 3,3'-Dicarboxy-4,4'-difurazan influence its coordination chemistry with transition metals?

- Methodological Answer : The hydrate’s water molecules can act as labile ligands or participate in hydrogen bonding, affecting metal-ligand binding. To study this:

- Prepare anhydrous derivatives (e.g., via vacuum drying) and compare coordination behavior with the hydrate.

- Use UV-Vis and cyclic voltammetry to assess electronic changes in metal complexes (e.g., Ru or Cu) when hydration is altered.

- Analyze stability constants via potentiometric titrations .

Q. What strategies can resolve contradictory thermal stability data observed in different studies of 3,3'-Dicarboxy-4,4'-difurazan derivatives?

- Methodological Answer :

- Controlled Decomposition Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to identify decomposition pathways.

- Isolation of Intermediates : Use HPLC-MS to characterize degradation products (e.g., decarboxylated furazans or nitroso intermediates).

- Cross-Validation : Compare data with structurally related compounds (e.g., 2,2'-dicarboxy-3,3',5,5'-tetranitroazobenzene derivatives) to identify trends .

Q. What role do the dicarboxylate groups play in the compound’s potential application as a ligand in photoactive materials?

- Methodological Answer :

- Charge-Transfer Studies : Immobilize the compound on TiO₂ or ZnO nanoparticles and measure photocurrent responses (e.g., via dye-sensitized solar cell setups).

- Luminescence Quenching : Assess Förster resonance energy transfer (FRET) efficiency with acceptor dyes.

- Redox Profiling : Use cyclic voltammetry to determine HOMO/LUMO levels relative to semiconductor bandgaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。